(4-Benzylpiperazin-1-yl)(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone
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Overview
Description
1-BENZYL-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing aromatic ring, and a piperazine moiety, which is a nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorination and methylation of the benzothiophene ring are carried out using reagents such as thionyl chloride and methyl iodide, respectively.
The piperazine moiety is introduced through a nucleophilic substitution reaction, where the benzothiophene derivative reacts with benzylpiperazine under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, primary amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Amino or thiol-substituted benzothiophene derivatives.
Scientific Research Applications
1-BENZYL-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-4-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE: Lacks the methyl group on the benzothiophene ring.
1-BENZYL-4-(3-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE: Lacks the chlorine atom on the benzothiophene ring.
1-BENZYL-4-(1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE: Lacks both the chlorine and methyl groups on the benzothiophene ring.
Uniqueness
1-BENZYL-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE is unique due to the presence of both chlorine and methyl substituents on the benzothiophene ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21ClN2OS |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone |
InChI |
InChI=1S/C21H21ClN2OS/c1-15-7-8-17-18(13-15)26-20(19(17)22)21(25)24-11-9-23(10-12-24)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
FXTUMINHRCEEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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